molecular formula C8H10O2 B1429334 1,1-Dideuterio-2-phenoxyethanol CAS No. 21273-38-1

1,1-Dideuterio-2-phenoxyethanol

Cat. No. B1429334
CAS RN: 21273-38-1
M. Wt: 140.18 g/mol
InChI Key: QCDWFXQBSFUVSP-NCYHJHSESA-N
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Patent
US04341905

Procedure details

Ethylene carbonate (89.9 g, 1.02 mole), phenol (94.1 g, 1.0 mole) and potassium fluoride (1 g, 0.5 percent of total reactant weight) were placed in a 500 ml round-bottomed flask equipped with a condenser and gas bubbler. A magnetic stirrer provided agitation. The mixture was heated to 160° C.±2° C. in an oil bath. After 2.5 hours the reaction vessel was removed from the oil bath, cooled and the contents removed. Purification of the product by distillation gave 137 g of 2-phenoxyethanol (99 percent conversion based on phenol limiting reagent).
Quantity
89.9 g
Type
reactant
Reaction Step One
Quantity
94.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:5][CH2:4][CH2:3][O:2]1.[C:7]1(O)[CH:12]=[CH:11]C=[CH:9][CH:8]=1>[F-].[K+]>[O:2]([CH2:3][CH2:4][OH:5])[C:1]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
89.9 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
94.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1 g
Type
catalyst
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
A magnetic stirrer provided agitation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 160° C.±2° C. in an oil bath
CUSTOM
Type
CUSTOM
Details
After 2.5 hours the reaction vessel was removed from the oil bath
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the contents removed
CUSTOM
Type
CUSTOM
Details
Purification of the product
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 137 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04341905

Procedure details

Ethylene carbonate (89.9 g, 1.02 mole), phenol (94.1 g, 1.0 mole) and potassium fluoride (1 g, 0.5 percent of total reactant weight) were placed in a 500 ml round-bottomed flask equipped with a condenser and gas bubbler. A magnetic stirrer provided agitation. The mixture was heated to 160° C.±2° C. in an oil bath. After 2.5 hours the reaction vessel was removed from the oil bath, cooled and the contents removed. Purification of the product by distillation gave 137 g of 2-phenoxyethanol (99 percent conversion based on phenol limiting reagent).
Quantity
89.9 g
Type
reactant
Reaction Step One
Quantity
94.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:5][CH2:4][CH2:3][O:2]1.[C:7]1(O)[CH:12]=[CH:11]C=[CH:9][CH:8]=1>[F-].[K+]>[O:2]([CH2:3][CH2:4][OH:5])[C:1]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
89.9 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
94.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1 g
Type
catalyst
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
A magnetic stirrer provided agitation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 160° C.±2° C. in an oil bath
CUSTOM
Type
CUSTOM
Details
After 2.5 hours the reaction vessel was removed from the oil bath
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the contents removed
CUSTOM
Type
CUSTOM
Details
Purification of the product
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 137 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.